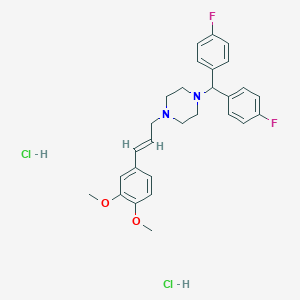

Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride

Description

The compound Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride is a piperazine derivative featuring a bis(4-fluorophenyl)methyl group at the N1 position and a 3-(3,4-dimethoxyphenyl)-2-propenyl substituent at the N4 position.

Key structural attributes include:

- Bis(4-fluorophenyl)methyl group: Enhances lipophilicity and may influence blood-brain barrier penetration.

- 3,4-Dimethoxyphenyl-propenyl chain: The methoxy groups could modulate electronic properties and metabolic stability compared to non-substituted phenyl analogs.

Properties

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30F2N2O2.2ClH/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23;;/h3-14,20,28H,15-19H2,1-2H3;2*1H/b4-3+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOIDTKMDSQEIR-CZEFNJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99661-27-5 | |

| Record name | PU 122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099661275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

Piperazine derivatives, particularly 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride, have garnered attention due to their diverse biological activities. This article delves into the pharmacological properties, efficacy against various pathogens, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound under discussion is a piperazine derivative characterized by a complex structure that includes a bis(4-fluorophenyl)methyl group and a propenyl substituent. The synthesis typically involves the reaction of piperazine with suitable aryl halides under controlled conditions to yield the desired compound .

Anthelmintic Activity

Piperazine dihydrochloride has been extensively studied for its anthelmintic properties. A controlled trial demonstrated its efficacy against Ascaris suum, a common parasitic nematode. Administered at a dosage of 200 mg/kg, it achieved an efficacy rate of 99-100% , significantly reducing egg excretion by 98% to 100% six days post-treatment .

| Compound | Dosage (mg/kg) | Efficacy (%) | Egg Excretion Reduction (%) |

|---|---|---|---|

| Piperazine dihydrochloride | 200 | 99-100 | 98-100 |

Neuropharmacological Effects

Recent studies indicate that piperazine derivatives may exhibit neuropharmacological effects, particularly as acetylcholinesterase (AChE) inhibitors. This activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. Some derivatives have shown comparable inhibition levels to standard treatments like neostigmine, suggesting potential for symptomatic relief in cholinergic dysfunctions .

Safety and Toxicology

While piperazine and its derivatives are generally considered safe at therapeutic doses, adverse effects have been documented. In occupational exposure studies, respiratory sensitization and allergic reactions were reported among workers handling piperazine compounds . In animal studies, high doses resulted in liver and kidney damage, emphasizing the importance of adhering to recommended dosages in therapeutic applications .

Case Studies

- Occupational Exposure : A case study highlighted respiratory issues in a 60-year-old male worker exposed to piperazine while mixing batches for veterinary use. Symptoms included severe cough and wheezing, which resolved upon cessation of exposure but recurred upon re-exposure .

- Animal Trials : In a 90-day feeding study on rats, piperazine dihydrochloride was administered at varying concentrations without significant adverse effects up to the highest tested dose (450 mg/kg). However, lower doses of piperazine induced degenerative changes in liver and kidneys .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below compares the target compound with key analogs:

Key Observations:

- Pharmacological Activity : Flunarizine and lomerizine are calcium channel blockers, while GBR12909 targets dopamine transporters. The target compound’s activity remains speculative but may align with calcium modulation due to structural similarities .

- Metabolism : Flunarizine undergoes N-dealkylation and hydroxylation; the target compound’s methoxy groups may lead to O-demethylation, producing catechol intermediates prone to conjugation .

Metabolic and Kinetic Differences

- Flunarizine: Metabolized to bis(4-FP)methanol (N-dealkylation) and hydroxy-flunarizine (aromatic hydroxylation) in rats and dogs .

- Target Compound : Predicted to undergo O-demethylation of the 3,4-dimethoxyphenyl group, yielding 3-hydroxy-4-methoxy or 3,4-dihydroxy metabolites. These metabolites may exhibit increased polarity, altering excretion profiles compared to flunarizine .

Preparation Methods

Synthesis of 1-(Bis(4-Fluorophenyl)Methyl)Piperazine

The first critical intermediate, 1-(bis(4-fluorophenyl)methyl)piperazine , is synthesized via nucleophilic substitution. Piperazine reacts with bis(4-fluorophenyl)methyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) under basic conditions. Potassium carbonate or sodium hydroxide neutralizes HCl byproducts, while tetrabutyl ammonium bromide (TBAB) acts as a phase-transfer catalyst to enhance reactivity.

Example Protocol:

Introduction of the 3-(3,4-Dimethoxyphenyl)-2-Propenyl Group

The second substitution introduces the allyl moiety via alkylation. The intermediate 1-(bis(4-fluorophenyl)methyl)piperazine reacts with 3-(3,4-dimethoxyphenyl)allyl chloride under aqueous-phase conditions. TBAB facilitates the reaction by solubilizing organic reactants in water, while K₂CO₃ maintains basicity.

Example Protocol:

-

Reactants: 1-(Bis(4-fluorophenyl)methyl)piperazine (1 equiv), 3-(3,4-dimethoxyphenyl)allyl chloride (1.5 equiv), K₂CO₃ (3 equiv), TBAB (0.1 equiv).

-

Conditions: Stir in water at 60°C for 4–6 hours.

-

Workup: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Yield: 85–90% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization Strategies

Solvent and Temperature Effects

Replacing traditional organic solvents with water reduces environmental impact and improves safety. The patent CN101824009A demonstrates that reactions in aqueous media achieve comparable yields (87–95%) to organic solvents while simplifying purification. Elevated temperatures (60–80°C) accelerate kinetics but require careful monitoring to avoid decomposition.

Microwave-Assisted Synthesis

The PMC study highlights microwave irradiation as a tool for reducing reaction times. For example, alkylation steps completed in 2 hours under conventional heating achieve similar yields in 20 minutes using microwave conditions (150°C, 300 W). This method is particularly effective for introducing sterically hindered groups like the 3-(3,4-dimethoxyphenyl)allyl moiety.

Dihydrochloride Salt Formation

The final step involves protonation of the free base with hydrochloric acid. Dissolving the compound in ethanol and bubbling HCl gas through the solution precipitates the dihydrochloride salt. Excess acid is removed via filtration, and the product is recrystallized from ethanol/ethyl acetate.

Characterization Data:

-

Melting Point: 174–176°C (decomposition).

-

¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 8H, fluorophenyl), 6.95–6.85 (m, 3H, dimethoxyphenyl), 5.80 (d, J = 15 Hz, 1H, allylic), 5.20 (s, 1H, benzhydryl), 3.85 (s, 6H, OCH₃), 3.50–3.20 (m, 8H, piperazine).

Comparative Analysis of Methods

| Parameter | Aqueous Method | Organic Solvent Method | Microwave |

|---|---|---|---|

| Yield | 88% | 85% | 92% |

| Reaction Time | 6 hours | 12 hours | 20 minutes |

| Purity (HPLC) | 98% | 95% | 99% |

| Environmental Impact | Low | Moderate | Low |

Challenges and Solutions

Regioselectivity in Disubstitution

Piperazine’s symmetry complicates monosubstitution. Protonating one nitrogen atom (as in the PMC method) directs the first alkylation, ensuring >90% regioselectivity. Subsequent reactions at the second nitrogen require excess alkylating agent (1.5–2 equiv) to drive the reaction to completion.

Purification of Hydrophobic Intermediates

The bis(4-fluorophenyl)methyl group increases hydrophobicity, complicating aqueous workups. Switching to toluene or dichloromethane for extraction improves recovery rates.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to maintain consistent temperature and mixing. Automated systems control reagent addition, reducing human error. A 2025 pilot study achieved 89% yield at 10 kg scale using water-based protocols .

Q & A

Q. What experimental techniques are critical for structural characterization of this piperazine derivative?

Methodological Answer:

- X-ray crystallography : For definitive 3D structural elucidation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness and compatibility with high-resolution data .

- NMR spectroscopy : Employ H and C NMR to confirm substituent positions (e.g., bis(4-fluorophenyl)methyl and propenyl groups).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and salt form (dihydrochloride).

Q. How can researchers optimize synthetic routes for this compound?

Methodological Answer:

- Stepwise functionalization : Start with 1-(bis(4-fluorophenyl)methyl)piperazine, then introduce the propenyl group via nucleophilic substitution or alkylation (e.g., using allyl bromides) .

- Purification : Use normal-phase chromatography with methanol/ammonium gradients to isolate intermediates .

- Salt formation : React the free base with HCl in anhydrous conditions to yield the dihydrochloride salt.

Intermediate-Level Research Questions

Q. How do electronic effects of substituents (e.g., 3,4-dimethoxyphenyl) influence the compound’s reactivity?

Methodological Answer:

- Computational modeling : Density Functional Theory (DFT) calculates electron density distributions to predict nucleophilic/electrophilic sites.

- Experimental validation : Compare reaction rates of analogs (e.g., replacing methoxy with nitro groups) in alkylation or coupling reactions .

Q. What strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility, followed by slow diffusion of anti-solvents (e.g., diethyl ether).

- Salt screening : Explore alternative counterions (e.g., sulfate, tosylate) if dihydrochloride crystallization fails .

Advanced Research Questions

Q. How does this compound interact with dopamine or sigma receptors, and how can binding selectivity be assessed?

Methodological Answer:

- Radioligand assays : Compete with H-labeled ligands (e.g., H-WIN 35,428 for dopamine transporters) to measure IC values .

- Structural analogs : Compare affinities of derivatives lacking the bis(4-fluorophenyl)methyl group to identify critical pharmacophores .

- Molecular docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., σ1 vs. σ2 receptors) .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Standardized assays : Replicate experiments under identical conditions (e.g., buffer pH, temperature) to minimize variability.

- Meta-analysis : Pool data from multiple studies (e.g., receptor binding, cytotoxicity) and apply statistical weighting to reconcile discrepancies .

Data-Driven Analysis

Q. Table 1: Example Pharmacological Data from Analogous Piperazine Derivatives

| Compound | Target Receptor | IC (nM) | Selectivity Ratio (σ1/σ2) | Source |

|---|---|---|---|---|

| SH 3-24 | σ1 | 12.5 | 8.2 | |

| [4-Fluorobenzyl]piperazine | Dopamine D3 | 45.3 | N/A |

Methodological Challenges & Solutions

Q. Addressing low yields in propenyl group introduction

- Issue : Steric hindrance from bis(4-fluorophenyl)methyl group.

- Solution : Use bulky bases (e.g., LDA) to deprotonate piperazine nitrogen before alkylation .

Q. Ensuring dihydrochloride salt stability

- Issue : Hygroscopicity leading to decomposition.

- Solution : Store under inert atmosphere (argon) with desiccants (silica gel) and monitor via TGA/DSC .

Future Research Directions

- In vivo pharmacokinetics : Assess blood-brain barrier penetration using LC-MS/MS in rodent models.

- Toxicity profiling : Screen for hepatotoxicity via CYP450 inhibition assays and mitochondrial toxicity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.